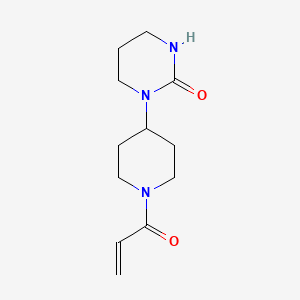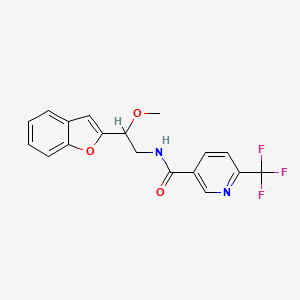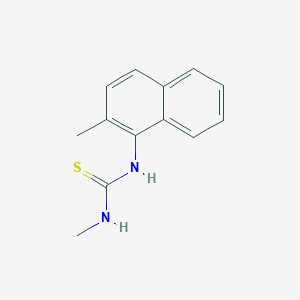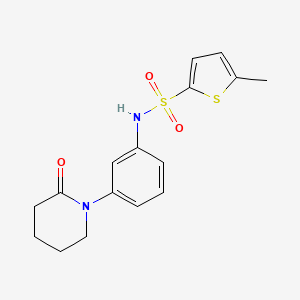
1-(1-Prop-2-enoylpiperidin-4-yl)-1,3-diazinan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Prop-2-enoylpiperidin-4-yl)-1,3-diazinan-2-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as PDP or 4-Propenoyl-1-piperidinyl-1,3-diazinane-2-one. In
Mécanisme D'action
The mechanism of action of PDP is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. PDP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to cause pain and inflammation. PDP has also been shown to modulate the activity of certain ion channels in the body, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
PDP has been shown to have a number of biochemical and physiological effects in the body. In animal studies, PDP has been shown to reduce pain and inflammation, as well as improve cognitive function. PDP has also been shown to have antioxidant properties, which may help to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of PDP is its potential as a drug candidate for the treatment of various diseases. PDP has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation. However, there are also some limitations to the use of PDP in lab experiments. PDP is a relatively new compound, and its long-term safety and efficacy have not yet been fully established.
Orientations Futures
There are a number of potential future directions for research on PDP. One area of research is the development of PDP as a potential drug candidate for the treatment of pain and inflammation. Another area of research is the study of the mechanism of action of PDP, which may help to identify new targets for drug development. Additionally, further studies are needed to establish the long-term safety and efficacy of PDP.
Méthodes De Synthèse
The synthesis of PDP involves the reaction between piperidin-4-one and acryloyl chloride in the presence of a base. This reaction results in the formation of PDP as a white crystalline solid. The purity of the compound can be increased through recrystallization using a suitable solvent.
Applications De Recherche Scientifique
PDP has been studied extensively for its potential applications in scientific research. One of the major areas of research is the development of PDP as a potential drug candidate for the treatment of various diseases. PDP has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation.
Propriétés
IUPAC Name |
1-(1-prop-2-enoylpiperidin-4-yl)-1,3-diazinan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-2-11(16)14-8-4-10(5-9-14)15-7-3-6-13-12(15)17/h2,10H,1,3-9H2,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUCYOYCAYDFAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)N2CCCNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2953996.png)

![N-(1,3-benzodioxol-5-yl)-2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2953999.png)
![8-chloro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2954000.png)



![N-benzyl-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2954008.png)

![1-Iodo-3-(2-propan-2-ylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2954011.png)
![N-(4-ethoxyphenyl)-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2954014.png)
